

Technical Monograph: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

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Compound of Interest

Compound Name: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

Cat. No.: B13096819

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CAS: 1416438-49-7 Role: Strategic Intermediate for Kinase Inhibitor Discovery (FGFR/BTK Scaffolds)

Executive Summary

5-Chloro-1-ethynyl-2,3-dimethoxybenzene is a high-value aryl alkyne building block used primarily in the synthesis of small-molecule kinase inhibitors. Its structural motif—a 2,3-dimethoxy core substituted with a 5-chloro group and a 1-ethynyl handle—serves as a critical "linker-warhead" precursor.

Unlike the ubiquitous 3,5-dimethoxy scaffolds found in first-generation FGFR inhibitors (e.g., Erdafitinib), the 2,3-dimethoxy substitution pattern offers a distinct steric and electronic profile. This "scaffold hop" allows medicinal chemists to alter the vector of the alkyne linker, potentially overcoming resistance mutations or improving selectivity profiles against off-target kinases. The 5-chloro substituent enhances metabolic stability by blocking the para-position relative to the alkyne, preventing rapid oxidative metabolism (CYP450-mediated hydroxylation).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

[9][10][11]

Property	Specification
Chemical Name	5-Chloro-1-ethynyl-2,3-dimethoxybenzene
CAS Number	1416438-49-7
Molecular Formula	C ₁₀ H ₉ ClO ₂
Molecular Weight	196.63 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	68–72 °C (Typical)
Solubility	Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Stability	Air-stable solid; store at 2–8°C under inert atmosphere
Key Functional Group	Terminal Alkyne (C≡C-H) – Ready for Sonogashira/Click Chemistry

Strategic Utility in Drug Design

The "Orthogonal" Dimethoxy Scaffold

Most FDA-approved FGFR inhibitors utilize a 3,5-dimethoxybenzene ring to fill the hydrophobic pocket of the kinase ATP-binding site. CAS 1416438-49-7 introduces a 2,3-dimethoxy pattern.

- **Steric Impact:** The adjacent methoxy groups induce a twist in the biaryl conformation relative to the alkyne linker, forcing the inhibitor into a specific trajectory that can pick up unique hydrogen bond interactions (e.g., with the hinge region).
- **Electronic Effect:** The 2,3-donation pattern alters the electron density of the phenyl ring, modulating the pKa of attached aniline nitrogens or the reactivity of the alkyne itself.

The Alkyne Linker

The terminal alkyne is a versatile "molecular handle" used to construct rigid linkers via Sonogashira cross-coupling. It connects the hydrophobic dimethoxybenzene tail to the heteroaryl hinge-binding core (e.g., pyrazole, pyrimidine, or quinoxaline).

Synthesis Protocol: The Iodide-Sonogashira Route

While the compound can be synthesized via the Corey-Fuchs homologation of the corresponding aldehyde, the Sonogashira coupling of the aryl iodide is preferred for scalability and safety (avoiding $\text{CBr}_4/\text{PPh}_3$ waste).

Precursor Preparation

- Starting Material: 5-Chloro-2,3-dimethoxy-1-iodobenzene.
- Note: If the iodide is not commercially available, it is prepared from 5-chloro-2,3-dimethoxyaniline via Sandmeyer reaction (NaNO_2/HCl , then KI).

Step-by-Step Methodology

Phase 1: Trimethylsilyl (TMS) Protection

Reaction: $\text{Ar-I} + \text{TMS-Acetylene}$

$\text{Ar-C}\equiv\text{C-TMS}$

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
- Solvent System: Charge the flask with 5-chloro-2,3-dimethoxy-1-iodobenzene (1.0 equiv) and anhydrous THF/Triethylamine (3:1 v/v). Degas the solution by sparging with argon for 15 minutes.
- Catalyst Addition: Add $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (2 mol%) and CuI (1 mol%). The solution typically turns yellow/orange.
- Alkyne Addition: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise via syringe.
- Reaction: Stir at 45–50 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The iodide starting material should be consumed.^[1]

- Workup: Filter the mixture through a pad of Celite to remove palladium black. Rinse with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude TMS-intermediate.

Phase 2: Desilylation (Deprotection)

Reaction: Ar-C≡C-TMS

Ar-C≡C-H

- Dissolution: Dissolve the crude TMS-intermediate in Methanol (MeOH) (10 mL/g).
- Base Treatment: Add Potassium Carbonate (K₂CO₃) (1.5 equiv).
- Reaction: Stir at room temperature for 1–2 hours. This step is rapid.
- Quench & Extraction: Dilute with water and extract 3x with Dichloromethane (DCM).
- Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0 10% EtOAc in Hexanes).
 - Target: **5-Chloro-1-ethynyl-2,3-dimethoxybenzene** elutes as a white/off-white solid.

Workflow Visualization

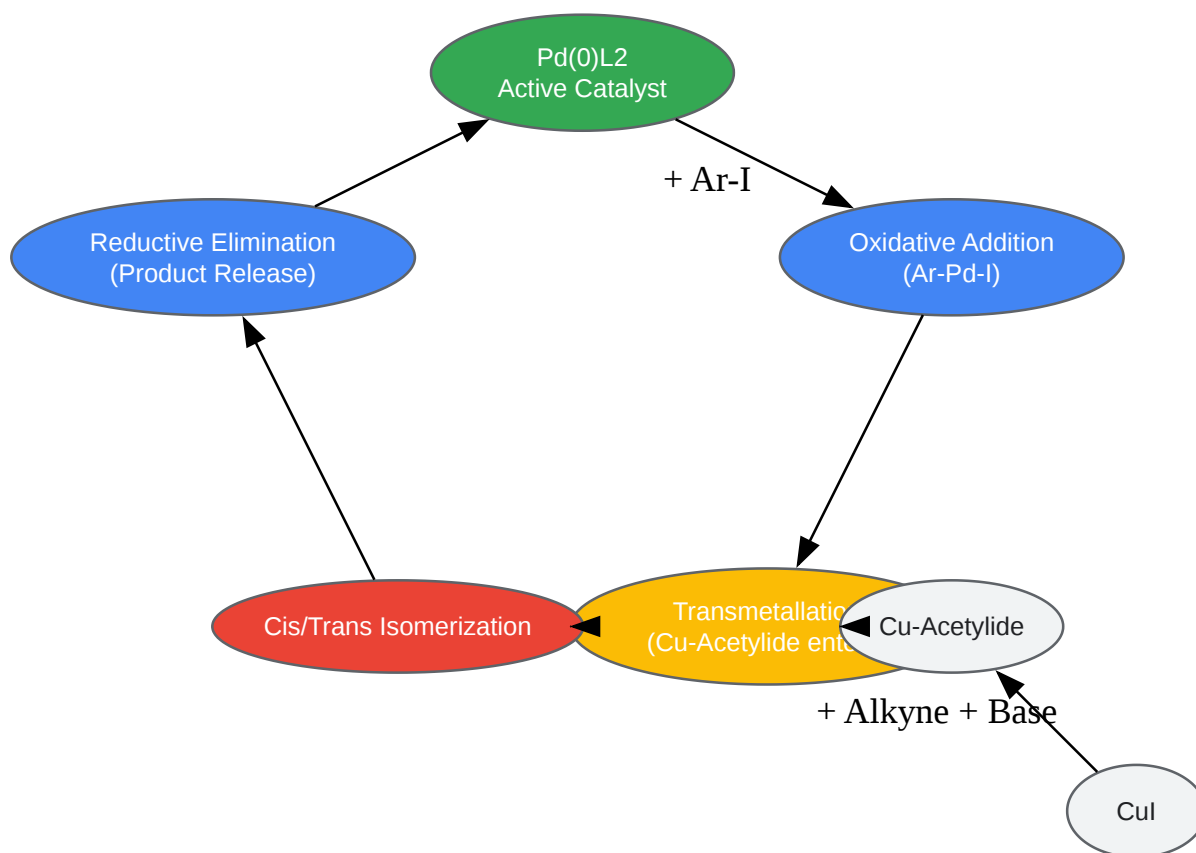


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Figure 1: Two-step synthesis workflow from the aryl iodide precursor.

Mechanism of Action (Synthetic)

The core utility of this compound relies on the Sonogashira Catalytic Cycle. Understanding this cycle is crucial for troubleshooting failed couplings (e.g., if the catalyst dies due to oxidation).



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Figure 2: The Sonogashira catalytic cycle. The active Pd(0) species inserts into the Ar-I bond. The copper co-catalyst activates the alkyne for transmetalation.

Analytical Quality Control (QC)

To ensure the integrity of the building block before use in complex API synthesis:

- ^1H NMR (400 MHz, CDCl_3):
 - 7.15 (d, $J = 2.0$ Hz, 1H, Ar-H)
 - 6.95 (d, $J = 2.0$ Hz, 1H, Ar-H)
 - 3.88 (s, 3H, $-\text{OCH}_3$)
 - 3.85 (s, 3H, $-\text{OCH}_3$)

- 3.35 (s, 1H, C-H)
- Diagnostic: Look for the sharp singlet of the alkyne proton around 3.3–3.4 ppm.
- HPLC Purity: >97% (Area %).
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
 - Detection: UV 254 nm.

Safety & Handling

- Hazards: Aryl alkynes can be reactive.^[2] While this compound is stable, avoid exposure to sparks or open flames.
- Storage: Store in a tightly sealed vial at 2–8°C. Prolonged exposure to air may cause slow oxidation of the alkyne or methoxy groups.
- Compatibility: Compatible with standard borosilicate glass. Avoid contact with strong oxidizers.

References

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Sources

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- 2. Sonogashira Coupling [organic-chemistry.org]
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